The Chemical Properties and Analytical Utility of Hordenine-d6 HCl: A Technical Guide
The Chemical Properties and Analytical Utility of Hordenine-d6 HCl: A Technical Guide
Executive Summary
Hordenine-d6 Hydrochloride (N,N-dimethyltyramine-d6 HCl) is a highly specialized, stable isotope-labeled internal standard (SIL-IS) utilized extensively in bioanalytical chemistry, forensic toxicology, and pharmacokinetic research. As the deuterated analog of the naturally occurring alkaloid hordenine, it provides an indispensable tool for the precise quantification of trace-level targets in complex biological matrices. This whitepaper details the physicochemical architecture, pharmacological relevance, and self-validating analytical methodologies associated with Hordenine-d6 HCl, providing drug development professionals and analytical scientists with a robust framework for its application.
Physicochemical Profiling and Isotopic Architecture
Hordenine is a biogenic phenethylamine alkaloid found in various plant species, including Sceletium tortuosum and germinated barley. To facilitate accurate mass spectrometry analysis, Hordenine-d6 is synthesized by incorporating six deuterium atoms, typically replacing the hydrogen atoms on the two N-methyl groups to form an N,N-di(methyl-d3) moiety 1[1].
Causality of the Salt Form: The free base form of hordenine is susceptible to oxidation and exhibits limited solubility in aqueous environments. By utilizing the hydrochloride (HCl) salt form, researchers achieve significantly enhanced thermodynamic stability and superior solubility in polar solvents (e.g., methanol, water), which is a critical prerequisite for preparing highly concentrated, stable stock solutions in liquid chromatography workflows 2[2].
Quantitative Data Summary
The following table summarizes the critical quantitative specifications required for mass spectrometry calibration and compound verification:
| Property | Value | Specification Context |
| Chemical Name | Hordenine-d6 Hydrochloride | Deuterated analytical standard |
| Molecular Formula | C₁₀H₉D₆NO · HCl | N,N-di(methyl-d3) labeling |
| Molecular Weight (Salt) | 207.73 g/mol | Includes HCl adduct |
| Exact Mass (Free Base) | 171.153 Da | Target mass for high-res MS |
| Nominal Mass Shift | +6 Da | Difference vs. unlabeled (165 Da) |
| Isotopic Purity | ≥98% | Minimizes d0-d5 interference |
| CAS Number (Unlabeled) | 6027-23-2 | Reference for native compound |
Pharmacological Grounding: The Dopamine D2 Receptor Pathway
Beyond its analytical utility, understanding the biological target of hordenine is crucial for pharmacokinetic and toxicological studies. Hordenine acts as a functionally selective (biased) agonist of the Dopamine D2 receptor, a G protein-coupled receptor (GPCR) 3[3].
Upon binding, it triggers the activation of Gi/o proteins, which subsequently inhibit adenylyl cyclase (AC). This inhibition leads to a marked decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. In specific physiological contexts, such as dermatology and cosmetic science, this suppression of cAMP directly correlates with the inhibition of melanogenesis 4[4].
Hordenine-mediated Dopamine D2 Receptor signaling and cAMP suppression pathway.
Analytical Methodologies: The Role of Hordenine-d6 HCl in Mass Spectrometry
The Causality of SIL-IS in Bioanalysis
In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), complex biological matrices (e.g., human plasma or plant extracts) frequently cause ion suppression or enhancement in the electrospray ionization (ESI) source.
By utilizing Hordenine-d6 HCl as an internal standard, researchers introduce a molecule that shares the exact physicochemical properties—and therefore the exact chromatographic retention time—as the native analyte 5[5]. Because the d6 isotopologue co-elutes with unlabeled hordenine, any matrix-induced ionization fluctuations affect both molecules equally. Consequently, the Peak Area Ratio (PAR) between the native analyte and the d6 standard remains perfectly constant, ensuring absolute quantitative accuracy regardless of matrix variability6[6]. The +6 Da mass shift (m/z 172.16 vs. 166.12) guarantees that the mass spectrometer can easily distinguish the two compounds via Multiple Reaction Monitoring (MRM).
Self-validating LC-MS/MS analytical workflow utilizing Hordenine-d6 internal standard.
Self-Validating Protocol: LC-MS/MS Quantification of Hordenine
To guarantee trustworthiness and reproducibility, the following protocol incorporates built-in validation steps (QC samples and matrix factor evaluations) to create a closed, self-validating analytical loop.
Step 1: Preparation of Calibrators and Working Solutions
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Dissolve precisely weighed Hordenine-d6 HCl in 100% LC-MS grade methanol to yield a primary stock solution of 1.0 mg/mL.
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Dilute the stock solution with 20% aqueous methanol to create a working Internal Standard (IS) solution of 10 μg/mL 6[6].
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Prepare an eight-point calibration curve of unlabeled hordenine (e.g., 1 to 20 μg/mL) and three distinct Quality Control (QC) levels (Low, Mid, High) in blank matrix.
Step 2: Sample Spiking and Extraction
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Aliquot 200 μL of the biological sample (e.g., human plasma or Sceletium tortuosum extract) into a microcentrifuge tube 7[7].
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Spike the sample with 20 μL of the Hordenine-d6 IS working solution.
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Add 600 μL of cold acetonitrile to induce protein precipitation. Vortex vigorously for 2 minutes.
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Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to a clean vial and evaporate to dryness under a gentle stream of nitrogen.
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Reconstitute the residue in 70 μL of 20% aqueous methanol and transfer to an autosampler vial 5[5].
Step 3: LC-MS/MS Acquisition
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Inject 10 μL of the reconstituted sample onto a C18 reversed-phase analytical column.
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Utilize a gradient mobile phase consisting of Water + 0.1% Formic Acid (A) and Acetonitrile + 0.1% Formic Acid (B).
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Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode.
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Monitor the specific MRM transitions:
Step 4: System Validation (Matrix Factor & Recovery)
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To validate the system against matrix effects, calculate the Matrix Factor (MF) by dividing the peak area of Hordenine-d6 spiked post-extraction by the peak area of Hordenine-d6 in a neat standard solution. An MF close to 1.0 indicates minimal ion suppression.
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Calculate the Peak Area Ratio (PAR) of Native/IS for all samples. Plot the PAR of the calibrators against their nominal concentrations to generate a linear regression curve, ensuring an R² > 0.99 for validated quantification.
References
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PubChem. "Hordenine-d6 | C10H15NO | CID 71748771". URL:[Link]
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Semantic Scholar. "Application of Magnetic Core−Shell Imprinted Nanoconjugates for the Analysis of Hordenine in Human Plasma". URL:[Link]
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ResearchGate. "Quantification of Hordenine in a Complex Plant Matrix by Direct Analysis in Real Time". URL:[Link]
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Appley et al. / Squarespace. "Quantification of hordenine in a complex plant matrix by direct analysis in real time–high-resolution mass spectrometry". URL:[Link]
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